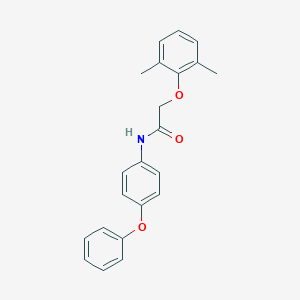![molecular formula C28H26N2O3S B320095 N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide](/img/structure/B320095.png)
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide is a complex organic compound with the molecular formula C28H26N2O3S and a molecular weight of 470.58264 g/mol . This compound is known for its unique chemical structure, which includes a sulfonyl group attached to a phenyl ring, and its applications in various scientific fields.
Preparation Methods
The synthesis of N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Sulfonylation: Introduction of the sulfonyl group to the amine group.
Acylation: Formation of the final compound by reacting the sulfonylated amine with diphenylacetic acid.
Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide can be compared to other sulfonyl-containing compounds, such as:
N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}acetamide: A simpler analog with similar chemical properties.
N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}benzenesulfonamide: Another related compound with a different substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C28H26N2O3S |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H26N2O3S/c1-20-13-14-25(19-21(20)2)30-34(32,33)26-17-15-24(16-18-26)29-28(31)27(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-19,27,30H,1-2H3,(H,29,31) |
InChI Key |
HEWFLQLYFJJMIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B320013.png)
![2-(3,5-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320014.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B320015.png)
![2-(3,5-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320016.png)
![2-(3,5-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320018.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B320020.png)
![2-(3,5-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B320021.png)
![2-(2,6-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320022.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320024.png)
![2-{[(2,6-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320025.png)
![2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320026.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B320029.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B320030.png)

